1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[2-(3-methylphenyl)-4-oxochromen-6-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-6-5-7-16(12-15)22-14-20(26)19-13-18(10-11-21(19)28-22)25-23(27)24-17-8-3-2-4-9-17/h2-14H,1H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUWLAYMVWDBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Phenylurea Moiety: This step involves the reaction of the chromen-4-one derivative with phenyl isocyanate under controlled conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-4-one core or the phenylurea moiety, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer, inflammation, and oxidative stress-related disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein coupled receptors or nuclear receptors.
Interacting with DNA/RNA: It can intercalate into DNA or RNA, affecting gene expression and protein synthesis.
These interactions lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and oxidative stress response, contributing to its biological effects.
Comparison with Similar Compounds
Forchlorfenuron (FCF)
- Structure : 1-(2-Chloro-4-pyridyl)-3-phenylurea (C₁₂H₁₀ClN₃O) .
- Core Differences: FCF contains a pyridine ring substituted with chlorine, whereas the target compound features a chromenone core with a ketone group and meta-tolyl substituent.
- Applications: FCF is a plant growth regulator used to increase fruit size, but its transformation products (TPs) may exhibit higher toxicity . agrochemicals).
1,3-Diphenylurea
- Structure : A simpler phenylurea derivative (C₁₃H₁₂N₂O) .
- Core Differences : Lacks a heterocyclic backbone, reducing structural complexity and hydrogen-bonding diversity.
- Key Contrast: The absence of a chromenone or pyridine ring limits its ability to engage in π-π stacking or enzyme active-site interactions, which are critical for bioactivity.
Comparison with Chromenone Derivatives
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one
- Structure: C₁₆H₁₂O₅, with hydroxyl and methoxy substituents on the chromenone core .
- Substituent Analysis: The target compound’s meta-tolyl group introduces hydrophobicity, whereas the hydroxyl and methoxy groups in this analog enhance polarity and hydrogen-bonding capacity. The phenylurea group in the target compound provides additional hydrogen-bond donors/acceptors compared to the hydroxyl and methoxy substituents.
- Potential Bioactivity: Chromenones with hydroxyl groups (e.g., isoflavones) often exhibit antioxidant or estrogenic activity , while urea derivatives may target enzymes like kinases or proteases.
Substituent Effects on Physicochemical Properties
| Compound | Core Structure | Molecular Weight (g/mol) | Key Substituents | Polarity | Potential Applications |
|---|---|---|---|---|---|
| 1-(4-Oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea | Chromenone | 370.4 | m-Tolyl, phenylurea | Moderate | Pharmaceuticals, agrochemicals |
| Forchlorfenuron (FCF) | Pyridine | 247.7 | Chloropyridyl, phenylurea | High | Plant growth regulation |
| 1,3-Diphenylurea | Benzene | 212.2 | Phenylurea | Low | Intermediate in synthesis |
| 7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one | Chromenone | 284.3 | Hydroxyphenyl, methoxy | High | Antioxidants, nutraceuticals |
Metabolic and Stability Considerations
- FCF Transformation: FCF undergoes biochemical and photochemical cleavage in kiwifruit, producing TPs like 1,3-diphenylurea and chlorinated derivatives .
- Urea Group Stability: The phenylurea moiety in both FCF and the target compound is susceptible to hydrolysis, but the chromenone’s electron-withdrawing ketone group could modulate this reactivity.
Biological Activity
The compound 1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea is a derivative of chromene and urea, which has gained attention in recent years due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its efficacy against various cellular targets and its mechanisms of action.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a chromene moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 312.33 g/mol.
The biological activity of this compound has been primarily linked to its ability to inhibit specific kinases involved in tumor progression. Research indicates that it acts as a dual inhibitor of Raf1 and JNK1 kinases, which are critical in various signaling pathways associated with cancer cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-tumor activity. For instance, one study reported that a related compound showed a 66% inhibition rate against Raf1 and 67% against JNK1 at a concentration of 50 µM, with an IC50 value of 8.3 µM against HepG2 liver cancer cells .
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
- Anti-Tumor Activity : A derivative demonstrated selective inhibition against Raf1 and JNK1, leading to reduced proliferation in HepG2 cells while showing lower toxicity towards normal liver cell lines .
- Multi-target Inhibition : Another study evaluated related compounds for their ability to inhibit cholinesterases and cyclooxygenase enzymes, suggesting potential applications in neurodegenerative diseases and inflammation .
Data Tables
| Compound | Target Kinase | Inhibition Rate (%) | IC50 (µM) | Cell Line |
|---|---|---|---|---|
| 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)urea | Raf1 | 66% | 8.3 | HepG2 |
| This compound | JNK1 | 67% | - | - |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and their target kinases. The docking results indicate that the compounds can effectively fit into the active sites of Raf1 and JNK1, forming stable complexes that inhibit their activities .
Q & A
Q. What strategies enhance compound stability under physiological conditions for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
